molecular formula C11H13ClO3 B088579 2-(4-chlorophenoxy)pentanoic Acid CAS No. 119061-16-4

2-(4-chlorophenoxy)pentanoic Acid

Cat. No.: B088579
CAS No.: 119061-16-4
M. Wt: 228.67 g/mol
InChI Key: CBGZZDWFWLXZEU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)pentanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a chlorinated derivative of phenoxyacetic acid and is used in various scientific and industrial applications. This compound is known for its role in the synthesis of pharmaceuticals and agrochemicals, making it a valuable chemical in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)pentanoic acid typically involves the reaction of 4-chlorophenol with pentanoic acid derivatives. One common method is the esterification of 4-chlorophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)pentanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical pathways being activated or inhibited, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)pentanoic acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds allows for different interactions and applications, particularly in the synthesis of more complex molecules .

Properties

IUPAC Name

2-(4-chlorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGZZDWFWLXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402217
Record name 2-(4-chlorophenoxy)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119061-16-4
Record name 2-(4-chlorophenoxy)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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